

The Pharmacodynamics of APX-115 Free Base: A Pan-NADPH Oxidase Inhibitor

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Compound of Interest

Compound Name: APX-115 free base

Cat. No.: B2422657

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Executive Summary

APX-115, also known as Isuzinaxib, is a potent, orally active small molecule that functions as a pan-inhibitor of the Nicotinamide Adenine Dinucleotide Phosphate (NADPH) Oxidase (Nox) enzyme family. Primarily investigated for its therapeutic potential in diabetic kidney disease, APX-115 mitigates oxidative stress and inflammation by targeting the primary sources of reactive oxygen species (ROS) in pathological conditions. This technical guide provides a comprehensive overview of the pharmacodynamics of **APX-115 free base**, detailing its mechanism of action, target engagement, and effects on key signaling pathways. The information is supported by a compilation of quantitative data, detailed experimental protocols, and visualizations of the underlying molecular interactions.

Mechanism of Action

APX-115 exerts its pharmacological effects by inhibiting multiple isoforms of the NADPH oxidase enzyme. Nox enzymes are critical mediators of cellular ROS production, which, in excess, contribute to cellular damage, inflammation, and fibrosis. By inhibiting these enzymes, APX-115 effectively reduces oxidative stress, a key pathogenic factor in various diseases, including diabetic nephropathy.

The primary molecular targets of APX-115 are the Nox1, Nox2, and Nox4 isoforms. Inhibition of these enzymes leads to a downstream cascade of effects, including the suppression of pro-

inflammatory and pro-fibrotic signaling pathways.

Quantitative Data: Target Affinity and Efficacy

The inhibitory activity of APX-115 against key Nox isoforms has been quantified, demonstrating its potency as a pan-Nox inhibitor.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Target Isoform	Inhibition Constant (Ki)
Nox1	1.08 μM
Nox2	0.57 μM
Nox4	0.63 μM

Table 1: Inhibitory constants (Ki) of APX-115 for human NADPH oxidase isoforms.[\[1\]](#)[\[2\]](#)

Preclinical and clinical studies have demonstrated the in vivo efficacy of APX-115 in models of diabetic kidney disease.

Study Type	Model	Dosage	Key Findings	Reference
Preclinical	Streptozotocin-induced diabetic mice	60 mg/kg/day (oral gavage) for 12 weeks	Significantly improved insulin resistance; Decreased urinary albumin excretion and plasma creatinine levels.	
Preclinical	db/db mice (Type 2 diabetes model)	60 mg/kg/day (oral gavage) for 12 weeks	Significantly improved mesangial expansion; Decreased urinary albumin excretion.	
Preclinical	NOX5 Transgenic Mice with high-fat diet	60 mg/kg (oral gavage) for 14 weeks	Improved pancreatic beta-cell function; Decreased fasting blood glucose and increased insulin levels; Decreased serum total cholesterol, triglycerides, and urinary albumin/creatinine levels.	
Clinical	Phase 2 in Type 2 Diabetes with Nephropathy	400 mg (oral) for 12 weeks	Significantly reduced Urine Albumin Creatinine Ratio	

(UACR),
particularly in
patients with low
kidney function.

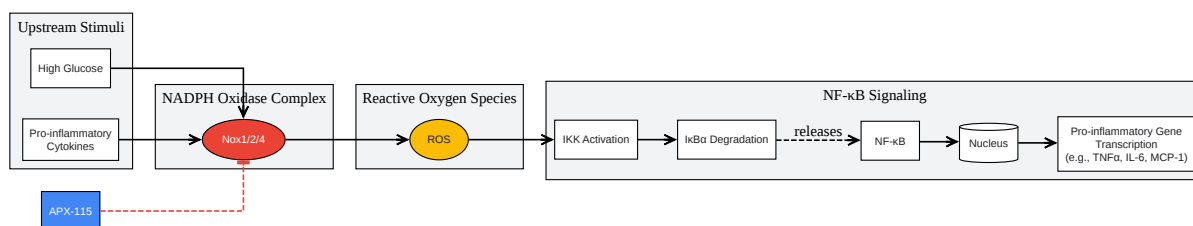
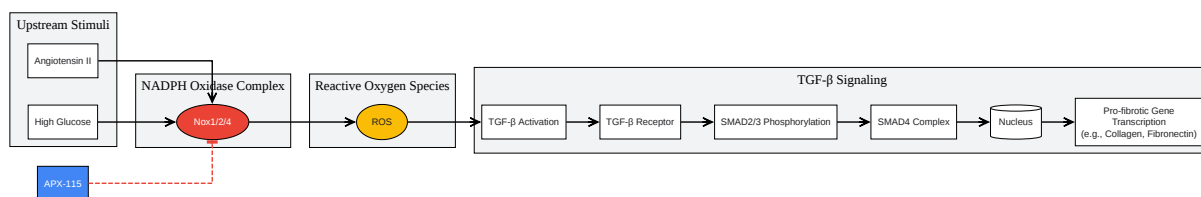
Table 2:
Summary of in
vivo efficacy data
for APX-115.

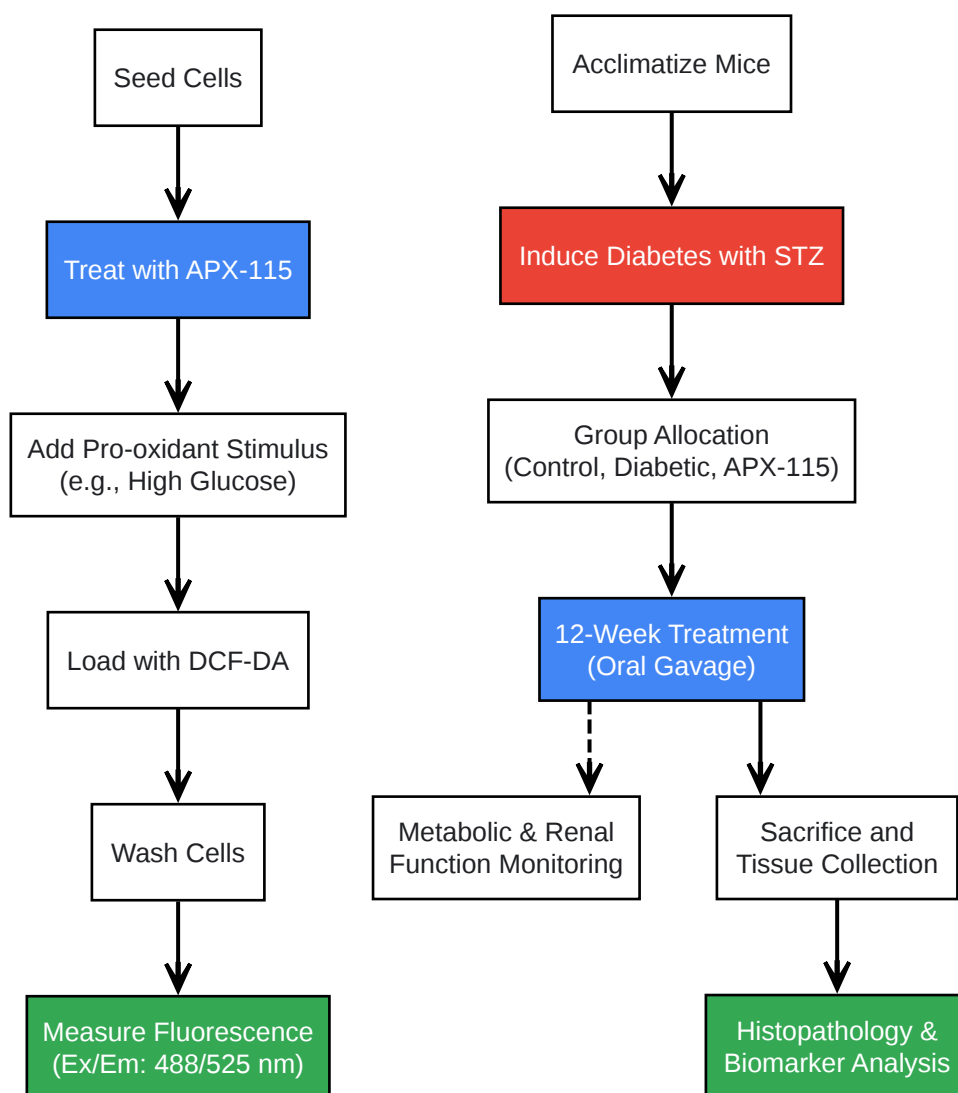
Signaling Pathways Modulated by APX-115

APX-115, by inhibiting NADPH oxidase and reducing ROS production, modulates key signaling pathways implicated in inflammation and fibrosis, namely the Transforming Growth Factor-beta (TGF- β) and Nuclear Factor-kappa B (NF- κ B) pathways.

Attenuation of the TGF- β Pro-fibrotic Pathway

TGF- β is a central mediator of fibrosis. ROS are known to activate the latent TGF- β complex and act as downstream signaling molecules. By reducing ROS levels, APX-115 can interfere with this pro-fibrotic signaling cascade.





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References

- 1. Role of reactive oxygen species in TGF-beta1-induced mitogen-activated protein kinase activation and epithelial-mesenchymal transition in renal tubular epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.physiology.org [journals.physiology.org]
- 3. journals.physiology.org [journals.physiology.org]
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Phone: (601) 213-4426

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